![molecular formula C11H13BrClNO2 B2771094 (3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1423037-48-2](/img/structure/B2771094.png)
(3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1423037-48-2 . It has a molecular weight of 306.59 and its IUPAC name is (3R,4S)-4-(3-bromophenyl)-3-pyrrolidinecarboxylic acid hydrochloride . It appears as a white powder .
Physical and Chemical Properties This compound has a melting point of 162-168°C . It is recommended to be stored at 0-8°C .
Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is pivotal in the development of molecules with potential therapeutic effects. For instance, it can be used to create analogs that may act as inhibitors for certain enzymes or receptors within biological systems .
Material Science
In material science, the compound’s bromophenyl group can be used to introduce bromine atoms into polymeric materials, which can enhance flame retardancy. This application is crucial for developing safer and more durable materials for construction and manufacturing industries .
Catalysis
The pyrrolidine ring present in the compound serves as a ligand framework in catalysis. It can be employed to synthesize chiral catalysts that are essential for asymmetric synthesis, a process important for creating enantiomerically pure substances in chemistry .
Organic Synthesis
As an intermediate in organic synthesis, this compound can be used to construct complex organic molecules. Its reactive sites allow for selective modifications, which can lead to the synthesis of diverse organic compounds with specific desired properties .
Agrochemical Research
In agrochemical research, this compound’s derivatives can be explored for their potential use as precursors to synthesize new classes of herbicides or pesticides. The bromophenyl moiety, in particular, is known for its bioactivity in plant protection agents .
Bioconjugation
This compound can be used in bioconjugation techniques where it is attached to biomolecules like proteins or antibodies. This modification can help in studying protein interactions or in the development of targeted drug delivery systems .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatography and mass spectrometry. These applications are vital for the qualitative and quantitative analysis of complex mixtures .
Neuroscience Research
The pyrrolidine moiety is structurally similar to several neurotransmitters and can be used in neuroscience research to develop analogs that may modulate neurological pathways or serve as probes to study brain functions .
Safety and Hazards
properties
IUPAC Name |
(3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBXZLYDHCWZCF-UXQCFNEQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1423037-48-2 |
Source
|
Record name | 3-Pyrrolidinecarboxylic acid, 4-(3-bromophenyl)-, hydrochloride (1:1), (3R,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.